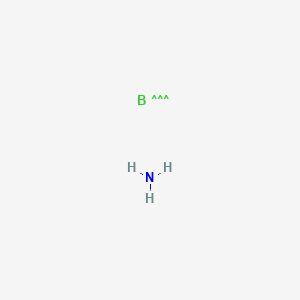

Ammonia borane

Description

Properties

IUPAC Name |

azaniumylboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BH6N/c1-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYXJGDRFASJSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[BH3-][NH3+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BH6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

30.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13774-81-7 | |

| Record name | Ammonia borane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13774-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonia borane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Borane-THF and Borane-SMe₂ Routes

Borane adducts with tetrahydrofuran (THF) or dimethyl sulfide (SMe₂) react with ammonia under controlled conditions to yield this compound. Key differences between these adducts include:

| Adduct | Reaction Temperature | Yield (%) | Purity (%) | Byproducts |

|---|---|---|---|---|

| BH₃·THF | 0–25°C | 50 | 90–95 | Diammoniate of diborane |

| BH₃·SMe₂ | 25–40°C | 85 | 98 | Trace SMe₂ residues |

The borane-SMe₂ route is superior due to milder conditions and higher selectivity. After refluxing in ether, this compound precipitates as a crystalline solid, while SMe₂ is removed via vacuum distillation.

Large-Scale Production

A 2012 study demonstrated a scalable method using borane-SMe₂ (1.5 mol scale), achieving 92% yield with 99% purity after recrystallization. This method avoids hazardous diborane gas, making it industrially viable.

Solid-Phase Synthesis Using Borax

A patent (CN104649231B) outlines a novel solid-phase method starting with borax (Na₂B₄O₇·10H₂O), which is cost-effective and avoids volatile reactants. The process involves three stages:

Ball Milling and Heat Treatment

Borax is mixed with paraformaldehyde, calcium oxide (CaO), and sodium hydroxide (NaOH) in a 1:2.5:8:2 molar ratio. Ball milling (100–800 rpm, 5–10 hours) initiates solid-state reactions, converting borax into sodium borohydride (NaBH₄). Subsequent heat treatment under nitrogen (200–350°C, 1–3 hours) enhances reaction completeness.

Reflux and Metathesis

The heat-treated material is refluxed with ammonium sulfate ((NH₄)₂SO₄) in methyl tert-butyl ether (MTBE) at 25–90°C for 5–15 hours. This step facilitates ion exchange, producing NH₄BH₄, which dehydrogenates to NH₃BH₃ during rotary evaporation:

Process Optimization

The patent’s examples highlight critical parameters:

| Example | Ball Milling Speed (rpm) | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | 100 | 50 | 78 | 96.12 |

| 2 | 800 | 90 | 82 | 95.64 |

| 3 | 500 | 70 | 80 | 95.82 |

This method achieves >95% purity with solvent recycling, reducing environmental impact.

Sodium Borohydride Route

Sodium borohydride (NaBH₄) serves as a versatile precursor. In one approach, NaBH₄ reacts with ammonium salts (e.g., NH₄Cl) in ether solvents:

Yields range from 60–75%, but the requirement for anhydrous conditions and NaCl removal complicates scalability.

Comparative Analysis of Methods

| Method | Starting Material | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|---|

| Borane-SMe₂ | BH₃·SMe₂ | 85–92 | 98–99 | High | $$$ |

| Solid-Phase (Borax) | Na₂B₄O₇·10H₂O | 78–82 | 95–96 | Moderate | $ |

| Sodium Borohydride | NaBH₄ | 60–75 | 90–95 | Low | $$ |

Key Findings:

Chemical Reactions Analysis

Ammonia borane undergoes various types of chemical reactions, including:

Oxidation: this compound can be oxidized in the presence of suitable catalysts. For example, in alkaline fuel cells, this compound acts as an anode fuel, undergoing oxidation to release energy .

Reduction: this compound is also used as a reducing agent in organic synthesis. It can reduce acids to alcohols at room temperature in the presence of catalytic titanium tetrachloride (TiCl₄) .

Hydrolysis: this compound can undergo hydrolysis to produce hydrogen. This reaction is catalyzed by various metal oxides and is a hot topic of research due to its potential for hydrogen production .

Thermolysis: Thermal decomposition of this compound occurs at temperatures around 90°C, releasing hydrogen. This process involves complex mechanisms and the formation of various volatile products .

Scientific Research Applications

Hydrogen Storage

Hydrogen Carrier

Ammonia borane is an efficient hydrogen storage material, boasting a gravimetric hydrogen capacity of approximately 19.6 wt%, with up to 16.2 wt% hydrogen being released via exothermic thermal decomposition at temperatures below 200 °C . This characteristic makes it a promising candidate for solid-state hydrogen storage systems, particularly in applications where high energy density is crucial.

Dehydrogenation Kinetics

Research has shown that the kinetics of hydrogen release from this compound can be significantly enhanced through various methods, including nanosizing and confinement within porous materials. For instance, when confined in mesoporous silica, the apparent activation energy for hydrogen release decreases from 184 kJ/mol to 67 kJ/mol, indicating a marked improvement in dehydrogenation kinetics .

| Material | Gravimetric Capacity (wt%) | Dehydrogenation Temperature (°C) | Activation Energy (kJ/mol) |

|---|---|---|---|

| This compound | 19.6 | <200 | 184 |

| Confined this compound (SBA-15) | 19.6 | Significantly lowered | 67 |

Fuel Cells

Direct this compound Fuel Cells

this compound has been investigated as a direct fuel in alkaline fuel cells. The direct this compound fuel cell (DABFC) can achieve high equilibrium voltages of up to 1.616 V and demonstrates impressive energy density values of 8400 W·h/kg . The oxidation reaction of this compound serves as the anodic reaction in these fuel cells, facilitating efficient energy conversion.

Electrochemical Performance

The electrochemical performance of this compound in fuel cells is influenced by various factors, including catalyst selection and reaction conditions. Studies have highlighted the importance of optimizing catalysts to enhance the efficiency of this compound oxidation reactions .

Catalysis

Hydrogen Evolution Reaction

this compound is also being explored for its catalytic properties in hydrogen evolution reactions. Research utilizing density functional theory has identified several catalysts that enhance hydrogen production from this compound, including diatom-doped cobalt phosphide . The findings suggest that specific doping can significantly improve the catalytic activity and efficiency of this compound as a hydrogen source.

Thermal Properties and Stability

Thermal Analysis

The thermal stability of this compound is critical for its applications in energy storage and conversion technologies. Studies have shown that the enthalpy change for the dissolution of this compound in aqueous solutions is approximately 17.1 ± 0.9 kJ/mol, indicating favorable thermal properties for its use in various chemical processes .

Case Study: Nanosizing Approach

A recent study demonstrated that nanosizing this compound significantly improves its dehydrogenation kinetics and thermodynamics when confined within mesoporous silica channels. This approach not only lowers the dehydrogenation temperature but also alters the decomposition pathway to enhance efficiency .

Case Study: Direct Fuel Application

In another investigation, researchers successfully implemented this compound as an anode fuel in direct fuel cells, achieving high energy densities and operational efficiencies. This application showcases the versatility of this compound beyond traditional hydrogen storage roles .

Mechanism of Action

The mechanism of action of ammonia borane involves its decomposition and hydrogen release. In alkaline fuel cells, this compound undergoes oxidation at the anode, releasing electrons and protons, which then participate in the electrochemical reactions to generate electricity . The decomposition of this compound involves the formation of intermediates such as aminoborane (NH₂BH₂) and the release of hydrogen through a two-step elimination-addition process .

Comparison with Similar Compounds

Comparison with Similar Compounds

Alkali Amidoboranes (e.g., LiNH₂BH₃, NaNH₂BH₃)

Alkali amidoboranes are ionic derivatives of AB, formed by replacing a protic hydrogen with a metal cation (Li⁺, Na⁺). These modifications alter bonding dynamics:

- Shorter B–N Bonds : 1.53 Å in NaNH₂BH₃ vs. 1.6 Å in AB, enhancing Lewis basicity and hydridic hydrogen reactivity .

- Improved Dehydrogenation : LiNH₂BH₃ releases 10.9 wt% H₂ at 91°C, compared to AB’s 13.1 wt% at 99°C, with faster kinetics and fewer byproducts .

- Thermodynamic Stability : The ionic nature stabilizes intermediates, reducing borazine formation .

| Property | Ammonia Borane (AB) | Lithium Amidoborane (LiAB) | Sodium Amidoborane (NaAB) |

|---|---|---|---|

| H₂ Capacity (wt%) | 19.6 | 10.9 | 9.5 |

| Dehydrogenation Temp. | 99°C | 91°C | 85°C |

| Byproducts | Borazine, NH₃ | Trace NH₃ | Minimal NH₃ |

| Regenerability | Low (~46%) | Not reported | Not reported |

Hydrazine Borane (N₂H₄BH₃)

Hydrazine borane (HB) shares AB’s B-N framework but replaces NH₃ with N₂H₄. Key differences:

- Higher Hydrogen Content : 15.4 wt% H₂ vs. AB’s 19.6 wt%, but releases H₂ at lower temperatures (50–80°C) .

- Catalytic Requirements: HB requires noble metal catalysts (e.g., Ru, Pt) for efficient hydrolysis, similar to AB .

Dimethylamine Borane (Me₂NHBH₃)

Dimethylamine borane (DMAB) is a liquid-phase hydrogen carrier with:

- Lower Hydrogen Density : 12.1 wt% H₂, but easier handling due to liquid state .

- Byproduct Profile : Releases fewer volatile byproducts compared to AB’s thermolysis .

Metal Hydrides (e.g., AlH₃, MgH₂)

- H₂ Capacity : Alane (AlH₃) stores 10.1 wt% H₂, lower than AB, but releases H₂ at <100°C without catalysts .

- Reversibility : MgH₂ can be regenerated via high-pressure H₂, unlike AB, which requires chemical reduction .

Key Research Findings

Dehydrogenation Catalysis

- Thermolysis : Doping AB with metal halides (CoCl₂, CuCl₂) reduces decomposition onset temperatures from 99°C to 52°C and suppresses borazine formation .

- Hydrolysis: Ru and Pt catalysts achieve turnover frequencies (TOF) >300 min⁻¹ for AB, outperforming HB and DMAB systems .

- Methanolysis: NiO–CuO nanosheets enable AB methanolysis with 100% H₂ yield at 25°C under visible light .

Regeneration Challenges

AB’s spent fuel (polyborazylene) cannot be directly rehydrogenated. Current methods include:

Biological Activity

Ammonia borane (NH₃BH₃) has gained significant attention in recent years due to its potential applications in hydrogen storage and fuel cells. This article explores the biological activity of this compound, focusing on its chemical properties, mechanisms of action, and safety considerations. The findings are supported by various studies and data tables that illustrate the compound's characteristics and applications.

This compound is a solid compound with a high hydrogen content, making it an attractive candidate for hydrogen storage. It can release hydrogen through several mechanisms, primarily via thermal decomposition and hydrolysis. The overall reaction for thermal decomposition can be represented as follows:

This reaction occurs at temperatures below 200 °C and is exothermic, releasing significant amounts of energy . The kinetics of hydrogen release from this compound have been extensively studied, revealing that the release rate increases with temperature. For example, at 300 °C, the hydrogen release rate is approximately double that at 160 °C .

Toxicity and Safety

While this compound is primarily studied for its energy applications, its biological activity raises important safety concerns. Research indicates that this compound itself exhibits low toxicity; however, its decomposition products, such as diborane (B₂H₆), are highly toxic and pose significant health risks. Diborane exposure can lead to respiratory issues and other acute effects .

A study evaluating the acute toxicity of various amine-boranes showed that compounds like dimethylamine-borane have toxicity levels comparable to pentaborane, a known toxic substance . The LD50 values (lethal dose for 50% of the population) indicate that while this compound is relatively safe, caution is necessary when handling it due to potential exposure to harmful byproducts during decomposition.

Case Studies

- Hydrogen Release Kinetics : A study conducted by Zhang et al. demonstrated that the kinetics of hydrogen release from this compound can be effectively modeled using a three-stage mechanism. This model helps understand how catalysts can enhance the efficiency of hydrogen production from this compound .

- Catalytic Dehydrogenation : Research has shown that catalysts such as ruthenium complexes can significantly improve the dehydrogenation process of this compound. A notable case involved a cyclopentadienone-ligated ruthenium complex that facilitated a more efficient hydrogen release compared to non-catalyzed reactions .

Data Tables

The following table summarizes key properties and findings related to this compound:

| Property | Value/Description |

|---|---|

| Chemical Formula | NH₃BH₃ |

| Hydrogen Content | 19.6 wt% |

| Decomposition Temperature | <200 °C |

| Main Decomposition Products | H₂, N₂, B₂H₆ |

| Toxicity Level | Low (but toxic byproducts) |

| LD50 (dimethylamine-borane) | Comparable to pentaborane |

Q & A

Q. What are the primary synthesis methods for ammonia borane, and how can reaction conditions be optimized to improve yield and purity?

this compound (AB) is synthesized via two main routes:

- Route 1 : Reaction of amine salts with lithium borohydride (LiBH₄) in diethyl ether, yielding ~86% isolated product .

- Route 2 : Use of sodium borohydride (NaBH₄) in tetrahydrofuran (THF), now the preferred method due to scalability and safety . Optimization strategies include:

- Inert solvent systems : CO₂ treatment in THF reduces H₂ byproduct formation, improving boron-hydride (B–H) utilization .

- Fluoroborate recycling : Minimizing boron loss by recovering fluoroborate byproducts .

- Alternative pathways : In situ generation of borane-THF complexes enhances B–H efficiency but requires careful handling . Note: Early methods (e.g., Shore and Parry’s LiBH₄ route) achieved only 45% yields, highlighting the need for modern refinements .

Q. How does thermal decomposition of AB proceed, and what experimental models describe its kinetics?

AB releases hydrogen via thermal decomposition in two stages:

- Stage 1 : Rapid H₂ release (90% within 120 seconds at 430 K) during initial heating .

- Stage 2 : Slower decomposition of residual byproducts (e.g., polyaminoborane) . Kinetic modeling :

- A 1st-order global reaction model with Arrhenius parameters (pre-exponential factor = 4 s⁻¹ ± 0.4 s⁻¹; activation energy = 13,000 J mol⁻¹ ± 1,050 J mol⁻¹) accurately predicts AB decomposition in batch reactors .

- COMSOL simulations validate temperature-dependent transient responses, capturing reactor cooling during AB addition .

Q. What mechanisms govern AB hydrolysis, and how do catalyst choices influence hydrogen production rates?

Hydrolysis of AB follows:

Key findings:

- Catalyst-dependent kinetics : Ru/Co-based catalysts (e.g., Ru/IR-120) exhibit 1st-order kinetics relative to AB and catalyst concentrations .

- Byproduct analysis : Boric acid (H₃BO₃) and trace ammonia are identified via FT-IR, ¹¹B NMR, and GC-MS .

- Reaction pathways : Proton transfer from water to AB initiates B–H bond cleavage, with catalyst surface interactions dictating rate-limiting steps .

Advanced Research Questions

Q. How do dihydrogen bonds (DHBs) influence AB stability and reaction pathways?

DHBs (interactions between protic N–H and hydridic B–H) critically affect AB chemistry:

- Intermediate stabilization : DHBs stabilize ammonia diborane (NH₃·BH₂·NH₂·BH₃), a key intermediate in diammoniate of diborane (DADB) formation .

- Thermal stability : Strong DHBs in AB raise hydrogen desorption temperatures compared to weaker DHB systems (e.g., methylamine borane) .

- Reactivity control : DHB strength modulates pathways, favoring molecular H₂ elimination over side reactions .

Q. Why do ionic liquids (ILs) enhance AB dehydrogenation rates, and what mechanistic insights support this?

ILs like 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) accelerate AB dehydrogenation:

- Rate enhancement : At 85–95°C, ILs increase H₂ release rates by 2–3× compared to solid-state reactions .

- Mechanistic role : ILs stabilize charged intermediates (e.g., [NH₃BH₂⁺][BH₄⁻]) via electrostatic interactions, reducing activation barriers (DFT calculations) .

- Product selectivity : ILs suppress polyborazylene formation, favoring DADB and polyaminoborane .

Q. Can nano-confinement strategies improve AB dehydrogenation efficiency, and what structural factors are critical?

Nano-confinement in porous scaffolds (e.g., MOFs, mesoporous silica) enhances AB performance:

- Kinetic improvements : Reduced activation energy (e.g., 60 kJ mol⁻¹ in carbon nanotubes vs. 130 kJ mol⁻¹ in bulk AB) .

- Mechanistic insights : Confinement limits borazine cross-linking, preserving H₂ yield (19.6 wt% theoretical) .

- Challenges : Pore size and surface chemistry must balance AB loading and diffusion constraints .

Q. How do coupled catalytic systems (e.g., metal/photocatalyst hybrids) enhance AB alcoholysis for hydrogen production?

Hybrid systems (e.g., PdCoAg/AC nanoparticles with photoanodic current) optimize AB alcoholysis:

- Synergistic effects : Photocatalytic charge separation (e.g., g-C₃N₄) reduces overpotential for metal-catalyzed B–H cleavage .

- DFT validation : Adsorption energies of AB on doped g-C₃N₄ correlate with experimental H₂ rates (R² = 0.92) .

- Operando studies : Reactive intermediates (e.g., B–O–C bonds in methanolysis) are tracked via Raman spectroscopy .

Data Contradictions and Resolution

- Activation energy discrepancies : Reported values for AB decomposition range from 13,000 J mol⁻¹ (bulk AB) to 60,000 J mol⁻¹ (nano-confined systems) . These arise from differences in reaction conditions (e.g., heating rates, catalyst presence).

- Catalyst performance : Ru-based catalysts show higher activity in hydrolysis , while ILs favor thermal dehydrogenation . Contextual factors (solvent, temperature) must guide method selection.

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.